![molecular formula C10H16N2O B13295156 6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13295156.png)
6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amine group and an alkoxy group derived from 2-methylbutan-2-ol . It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-methylbutan-2-ol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers a chemically differentiated building block for organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-10(2,3)13-9-6-5-8(11)7-12-9/h5-7H,4,11H2,1-3H3 |
InChI Key |
LXVVJRWTWAKUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=NC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


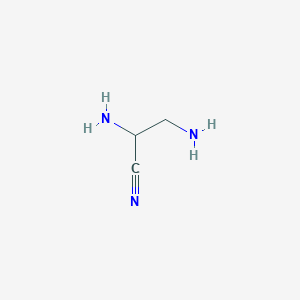
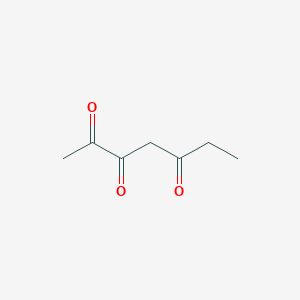
![2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol](/img/structure/B13295091.png)
![2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol](/img/structure/B13295101.png)
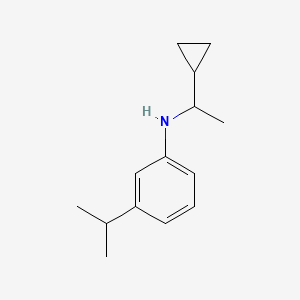
![2-[(2-Methylpentyl)amino]propane-1,3-diol](/img/structure/B13295104.png)
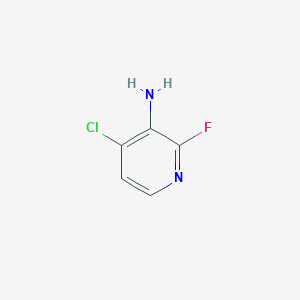

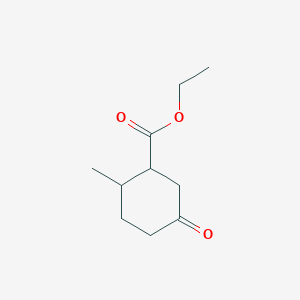



![1-(Propan-2-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13295144.png)

